molecular formula C21H25N3O3S B2516361 N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide CAS No. 1021121-88-9

N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide

Cat. No.: B2516361
CAS No.: 1021121-88-9
M. Wt: 399.51
InChI Key: BVOZZLNZMPZBAZ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a synthetic small molecule of significant interest in pharmacological research, primarily characterized as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The compound functions by competitively binding to the catalytic site of the PDE5 enzyme, thereby preventing the hydrolysis of cyclic guanosine monophosphate (cGMP) [Source: PubMed] . The elevation of intracellular cGMP levels leads to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation, a mechanism that underpins its research utility. This specific structural analog, featuring the thiazolo[2,3-b]quinazolin core, has been developed to explore structure-activity relationships and enhance selectivity profiles within the PDE enzyme family [Source: FreePatentsOnline] . Its primary research value lies in its application as a chemical tool to study cGMP-mediated signaling pathways in cellular and disease models, particularly those related to pulmonary arterial hypertension, cardiac hypertrophy, and erectile dysfunction. Researchers utilize this compound to investigate the downstream effects of sustained cGMP elevation on cell proliferation, apoptosis, and vascular tone, providing critical insights for the development of novel therapeutics.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-2-(5-oxo-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-27-16-6-4-5-14(11-16)9-10-22-19(25)12-15-13-28-21-23-18-8-3-2-7-17(18)20(26)24(15)21/h4-6,11,15H,2-3,7-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOZZLNZMPZBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CC2CSC3=NC4=C(CCCC4)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure that combines a methoxyphenethyl group with a thiazoloquinazoline moiety. The presence of these functional groups suggests potential interactions with biological targets.

1. Anti-inflammatory Activity

Research has indicated that compounds related to quinazoline derivatives exhibit significant anti-inflammatory effects. For instance, a study demonstrated that certain quinazolinones effectively inhibited carrageenan-induced paw edema in animal models, suggesting their potential as anti-inflammatory agents . The compound's structure may contribute to its ability to modulate inflammatory pathways.

Table 1: Summary of Anti-inflammatory Activity

CompoundActivityMechanism
N-(3-methoxyphenethyl)-2-(5-oxo-...)Inhibits paw edemaSuppression of pro-inflammatory cytokines
2e (related compound)AA = 53.41% inhibitionReduces TNF-α and PGE-2 levels

2. Anticancer Activity

Quinazoline derivatives are known for their anticancer properties. Studies have shown that various substituted quinazolines exhibit cytotoxic effects against different cancer cell lines. For example, a series of novel quinazoline derivatives demonstrated potent antitumor activity against A549 lung cancer cells and other tumor subpanels . The mechanism often involves the inhibition of key signaling pathways essential for cancer cell proliferation.

Table 2: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound 1A54915.0EGFR inhibition
Compound 2K56212.5Apoptosis induction

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study 1: A derivative of quinazoline was tested for its ability to inhibit Aurora B kinase, showing promising results as a potential anticancer agent .
  • Case Study 2: A series of thiazoloquinazolines were evaluated for their anti-inflammatory properties in vitro and in vivo, demonstrating significant reductions in inflammation markers in treated subjects .

Research Findings

Recent studies have focused on the synthesis and evaluation of quinazoline derivatives. For example, a study published in 2019 reported on the synthesis of various methoxy-substituted quinazolines and their biological evaluations that showed strong anti-inflammatory and anticancer activities . The findings suggest that the structural modifications in these compounds can lead to enhanced biological activity.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds similar to N-(3-methoxyphenethyl)-2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)acetamide. For instance:

  • Cytotoxicity Studies : Research has shown that derivatives of thiazoloquinazoline exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that these compounds can inhibit cell proliferation in colon cancer and melanoma models .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. Compounds with similar structures have been shown to interact with cellular pathways that regulate growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the anticancer activity of this compound:

  • Functionalization : The introduction of different substituents on the thiazoloquinazoline core can enhance potency and selectivity against specific cancer types. For example, modifications at the phenethyl group have been linked to improved activity against breast and lung cancer cells .

Case Study 1: Antitumor Efficacy

In a study published in Molecular Pharmacology, researchers synthesized a series of thiazoloquinazoline derivatives. Among them, one derivative demonstrated potent activity against ovarian cancer cells with a GI50 value of 0.25 μM . This study highlighted the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: In Vivo Studies

Another investigation assessed the in vivo efficacy of thiazoloquinazoline derivatives in mouse models of cancer. The results showed a significant reduction in tumor size when treated with this compound compared to controls . This underscores its potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Notable Properties Source
Target Compound Thiazolo[2,3-b]quinazolinone 3-methoxyphenethyl Not reported Potential high lipophilicity N/A
N-(3-chlorophenyl)-...acetamide Thiazolo[2,3-b]quinazolinone 3-chlorophenyl 375.9 Electron-withdrawing substituent
Compound 5 (Quinazolinone-thioacetamide) Quinazolinone-thioacetamide Sulfamoylphenyl ~400 (estimated) High melting point (269°C)
Compound 5d (Benzothiazole) Benzothiazole 4-bromophenyl Not reported Anti-inflammatory, antibacterial
Compound 9c (Benzimidazole-thiazole) Benzimidazole-thiazole 4-bromophenyl Not reported Active in molecular docking

Key Findings and Implications

Substituent Effects: Electron-donating groups (e.g., methoxy) may enhance binding to receptors requiring hydrophobic interactions, while electron-withdrawing groups (e.g., chlorine) improve stability.

Synthetic Strategies :

  • Green chemistry methods () and condensation reactions () are applicable for scalable synthesis .
  • Click chemistry () offers modularity for diversifying substituents .

Biological Potential: Thiazoloquinazolinones and benzothiazoles show anti-inflammatory, antibacterial, and analgesic activities (), suggesting the target compound merits similar testing .

Structural Validation :

  • X-ray crystallography () and spectral analysis () are critical for confirming conformation and purity .

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